molecular formula C16H19NO2 B2632685 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one CAS No. 1704637-80-8

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one

Cat. No.: B2632685
CAS No.: 1704637-80-8
M. Wt: 257.333
InChI Key: ATBBDWUMGVQMMR-UHFFFAOYSA-N
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Description

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one is a complex organic compound that features a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one has a wide range of scientific research applications:

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-4-2-7-15(10-12)19-11-16(18)17-13-5-3-6-14(17)9-8-13/h2-5,7,10,13-14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBDWUMGVQMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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